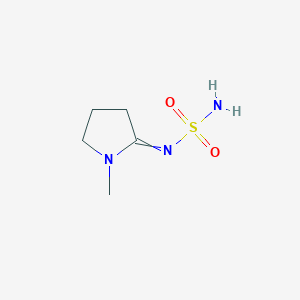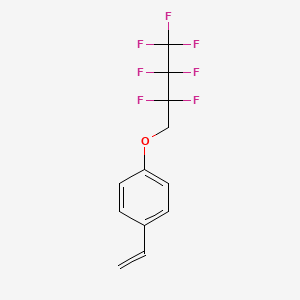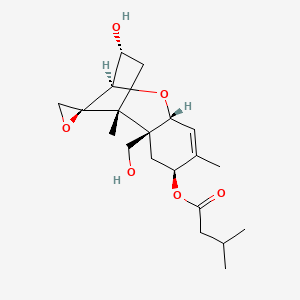
Sporotrichiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents . Sporotrichiol is known for its toxic properties and is produced by certain fungi, including species of the genus Fusarium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sporotrichiol involves complex organic reactions typically starting from simpler sesquiterpene precursors. The key steps include the formation of the epoxide ring and the introduction of various substituents such as hydroxyl and acetyl groups. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound is generally achieved through fermentation processes involving fungal cultures. The fungi are grown under controlled conditions to maximize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Sporotrichiol undergoes various chemical reactions, including:
Oxidation: The epoxide ring and hydroxyl groups can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of less toxic derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified toxicological properties.
Applications De Recherche Scientifique
Sporotrichiol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.
Biology: Investigated for its role in fungal pathogenicity and its effects on plant and animal cells.
Medicine: Studied for its potential use in developing antifungal agents and understanding fungal infections.
Industry: Explored for its potential use in biocontrol agents and as a natural pesticide
Mécanisme D'action
Sporotrichiol exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosomal RNA, disrupting the translation process and leading to cell death. The molecular targets include the ribosomal subunits, and the pathways involved are related to the inhibition of peptide bond formation and elongation during protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sporotrichiol is similar to other trichothecenes such as:
- T-2 Toxin
- Deoxynivalenol
- Nivalenol
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the unique arrangement of hydroxyl and acetyl groups. This structural uniqueness contributes to its distinct toxicological profile and reactivity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
101401-89-2 |
|---|---|
Formule moléculaire |
C20H30O6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
[(1R,2R,4S,7R,9R,10R,12S)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H30O6/c1-11(2)5-16(23)25-14-8-19(9-21)15(6-12(14)3)26-17-13(22)7-18(19,4)20(17)10-24-20/h6,11,13-15,17,21-22H,5,7-10H2,1-4H3/t13-,14+,15-,17-,18-,19-,20+/m1/s1 |
Clé InChI |
RCFUVEKOPPKTBN-HSZRPRSMSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO |
SMILES canonique |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(CC(C(C34CO4)O2)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


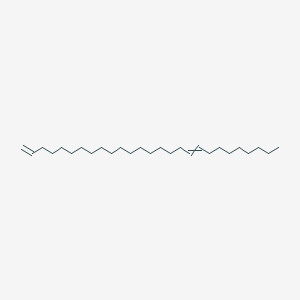
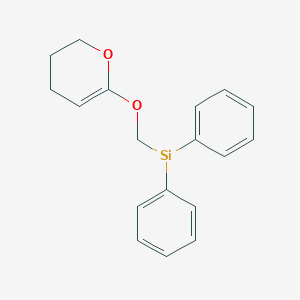
![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
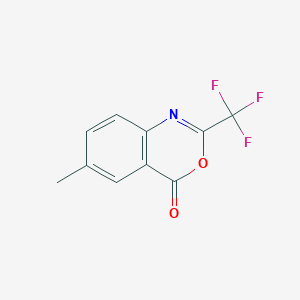
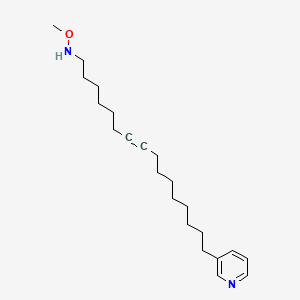
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
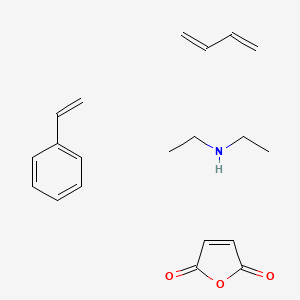

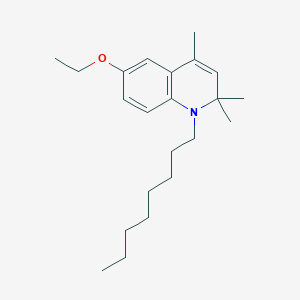
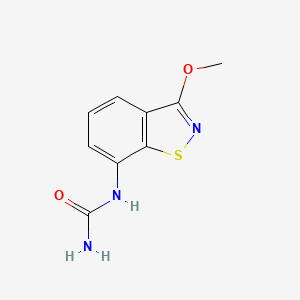
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
